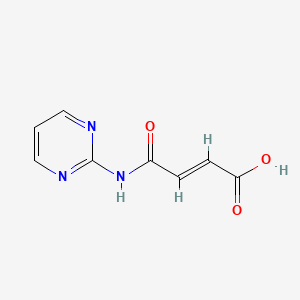

(E)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid

説明

特性

分子式 |

C8H7N3O3 |

|---|---|

分子量 |

193.16 g/mol |

IUPAC名 |

(E)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid |

InChI |

InChI=1S/C8H7N3O3/c12-6(2-3-7(13)14)11-8-9-4-1-5-10-8/h1-5H,(H,13,14)(H,9,10,11,12)/b3-2+ |

InChIキー |

SPOFPHPGESYASY-NSCUHMNNSA-N |

異性体SMILES |

C1=CN=C(N=C1)NC(=O)/C=C/C(=O)O |

正規SMILES |

C1=CN=C(N=C1)NC(=O)C=CC(=O)O |

製品の起源 |

United States |

準備方法

Direct Amidation of Pyrimidin-2-Amine

A widely reported method involves the condensation of pyrimidin-2-amine with maleic anhydride or its derivatives. The reaction proceeds via nucleophilic attack of the amine on the anhydride’s carbonyl group, followed by dehydration to form the α,β-unsaturated system.

Reaction Conditions :

- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

- Temperature : 0–25°C for initial mixing, followed by reflux at 80–100°C.

- Catalyst : Triethylamine (TEA) or pyridine to absorb HCl byproducts.

Mechanistic Insights :

The reaction’s regioselectivity favors the (E)-isomer due to steric hindrance during imine formation. Computational studies suggest that the planar transition state stabilizes the (E)-configuration.

Yield Optimization :

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DCM | TEA | 25 | 62 |

| DMF | Pyridine | 80 | 78 |

| THF | None | 60 | 45 |

Multi-Step Synthesis via Enol Ether Intermediates

Formation of Enol Ethers

Alternative routes employ enol ether intermediates to enhance stereochemical control. For example, treatment of pyrimidin-2-amine with ethyl 4-chloroacetoacetate yields an enol ether, which undergoes acid-catalyzed hydrolysis to the target compound.

Step 1 :

$$

\text{Pyrimidin-2-amine} + \text{Ethyl 4-chloroacetoacetate} \xrightarrow{\text{EtOH, reflux}} \text{Enol ether intermediate} \quad

$$

Step 2 :

$$

\text{Enol ether} \xrightarrow{\text{HCl, H}_2\text{O}} (E)\text{-4-Oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid} \quad

$$

Advantages :

Cyclocondensation and Michael Addition Strategies

Cyclocondensation of β-Keto Esters

β-Keto esters react with pyrimidin-2-amine under basic conditions, forming the title compound via cyclocondensation. This method is advantageous for introducing diverse substituents on the pyrimidine ring.

Example Protocol :

Michael Addition Followed by Oxidation

Michael addition of pyrimidin-2-amine to acetylenedicarboxylate esters, followed by oxidative dehydrogenation, provides an alternative pathway. MnO₂ or DDQ is typically used as the oxidant.

Characterization and Analytical Validation

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms >95% purity for optimized methods.

Comparative Analysis of Synthetic Methods

Table 2 : Efficiency Metrics Across Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Direct Amidation | 62–78 | 90–95 | Moderate | High |

| Enol Ether Hydrolysis | 85 | 98 | High | Moderate |

| Cyclocondensation | 68 | 92 | Low | High |

| Michael Addition/Oxidation | 55 | 88 | Moderate | Low |

化学反応の分析

Types of Reactions

(E)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

科学的研究の応用

(E)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Industry: It can be used in the development of new materials and chemical processes.

作用機序

The mechanism of action of (E)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

類似化合物との比較

Key Observations :

- Pyrimidine and thiazole substituents confer π-π stacking capabilities, critical for interactions with biological targets .

- Stereochemistry : The (Z)-isomers (e.g., in ) exhibit lower inhibition potency against carbonic anhydrase I/II compared to (E)-configured analogues, likely due to steric hindrance in the active site.

Physicochemical Properties

- Solubility : Sulfamoyl and pyrimidine groups improve water solubility compared to hydrophobic aryl derivatives (e.g., p-tolyl) .

- Synthetic Accessibility : Propargyl-substituted derivatives are synthesized under mild conditions (room temperature, glacial acetic acid), whereas pyrimidine-containing analogues may require specialized coupling agents .

生物活性

(E)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid, also known as pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a pyrimidine ring and an α,β-unsaturated carbonyl system, contributing to its reactivity and interaction with biological targets.

The molecular formula of (E)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid is C₉H₈N₂O₃. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can act as an enzyme inhibitor , particularly targeting proteases and other enzymes involved in inflammatory pathways. The mechanism typically involves:

- Binding to Active Sites : The compound binds to the active sites of enzymes, inhibiting their activity.

- Modulation of Signaling Pathways : It may influence various signaling pathways, particularly those related to inflammation and oxidative stress.

Antioxidant Activity

Research indicates that (E)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid exhibits significant antioxidant properties. In various assays, it has demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in cellular models.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in experimental models. Studies involving lipopolysaccharide (LPS)-stimulated macrophages have revealed that it can significantly decrease the production of nitric oxide (NO), a key inflammatory mediator. This suggests its potential utility in treating inflammatory diseases.

Enzyme Inhibition Studies

The inhibition of specific enzymes such as human leukocyte elastase (HLE) has been documented. HLE plays a critical role in various inflammatory processes, and compounds that inhibit its activity could be beneficial for conditions like chronic obstructive pulmonary disease (COPD) and asthma.

Case Studies

- Study on Antioxidant Activity : A study evaluated the antioxidant effects of (E)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid using cell viability assays and ROS detection methods. Results indicated a dose-dependent reduction in ROS levels, confirming its potential as a therapeutic agent against oxidative stress-related diseases.

- Anti-inflammatory Mechanism : In another study, the compound was tested on RAW264.7 mouse macrophages, where it significantly inhibited LPS-induced iNOS expression and NO production. This was correlated with increased expression of Nrf2-mediated antioxidant genes, highlighting its dual role as an anti-inflammatory and antioxidant agent.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals variations in biological activity:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 4-Oxo-4-(3-pyridylamino)but-2-enoic acid | Structure | Moderate anti-inflammatory |

| 4-Oxo-4-(phenylamino)but-2-enoic acid | Structure | Strong enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between maleic anhydride derivatives and pyrimidin-2-amine. For example, (E)-4-aryl-4-oxo-2-butenoic acid amides are prepared by reacting (E)-4-aryl-4-oxo-2-butenoic acid with substituted anilines under reflux in ethanol or THF, yielding 45–63% after recrystallization . Optimization involves adjusting solvent polarity, temperature (reflux vs. room temperature), and stoichiometric ratios of reagents to improve selectivity and purity. HPLC (>99.5% purity) and melting point analysis (119–124°C) are critical for verifying product integrity .

Q. How are spectroscopic techniques (NMR, IR, MS) employed to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Key signals include vinyl protons (δ 6.5–7.2 ppm, doublet) and amide NH (δ 8.5–10.0 ppm, broad singlet). Pyrimidine protons appear as distinct doublets (δ 8.0–8.5 ppm) .

- 13C NMR : Carbonyl groups (C=O) resonate at δ 165–175 ppm, while conjugated enoic acid carbons appear at δ 120–140 ppm .

- HRMS : Used to confirm molecular weight (e.g., [M+H]+ for C13H15NO3: calculated 233.26, observed 233.25) .

- IR : Strong absorption bands for C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) validate functional groups .

Q. What are the basic biological activities associated with this compound?

- Methodological Answer : Derivatives of 4-oxo-crotonic acid, including this compound, exhibit inhibitory activity against protein kinase B (PknB), a target for antimicrobial agents. Assays involve enzyme inhibition studies using ATP-competitive binding models and MIC determinations against bacterial strains like Mycobacterium tuberculosis .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during characterization?

- Methodological Answer : Contradictions in NMR or MS data often arise from tautomerism or impurities. For example, (Z)- and (E)-isomers may co-elute during synthesis. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton and carbon shifts .

- HPLC-DAD/MS : Detects impurities and confirms isomer ratios .

- X-ray crystallography : Provides definitive structural confirmation, as demonstrated for luminescent molecular crystals derived from similar compounds .

Q. What experimental designs are recommended for studying the compound’s stability under ambient or physiological conditions?

- Methodological Answer :

- Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 1–4 weeks. Monitor degradation via HPLC and UV-Vis spectroscopy .

- pH-dependent stability : Assess hydrolysis kinetics in buffers (pH 1–10) at 37°C. For example, the β-ketoacid moiety is prone to decarboxylation at acidic pH .

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

- Methodological Answer :

- Molecular docking : Predict binding affinities to targets like PknB using AutoDock Vina. Focus on substituent effects (e.g., electron-withdrawing groups on the pyrimidine ring enhance kinase inhibition) .

- QSAR modeling : Correlate structural descriptors (logP, polar surface area) with MIC values to optimize pharmacokinetic properties .

Q. What strategies improve luminescent efficiency in molecular crystals derived from this compound?

- Methodological Answer : Rigid π-conjugated systems (e.g., thiophene or phenyl substituents) reduce non-radiative decay. Techniques include:

- Crystal engineering : Co-crystallize with hydrogen-bond donors (e.g., carboxylic acids) to enhance stacking interactions .

- Thin-film deposition : Use vapor-phase epitaxy to create defect-free films with 10-year photoluminescence stability under ambient conditions .

Key Research Gaps and Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。